molecular formula C13H15NO B176262 Benzyl-(5-methyl-furan-2-ylmethyl)-amine CAS No. 130539-99-0

Benzyl-(5-methyl-furan-2-ylmethyl)-amine

Cat. No.: B176262
CAS No.: 130539-99-0
M. Wt: 201.26 g/mol
InChI Key: MQAGILLNJLJQDK-UHFFFAOYSA-N
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Description

Benzyl-(5-methyl-furan-2-ylmethyl)-amine is an organic compound that features a benzyl group attached to a 5-methyl-furan-2-ylmethyl group through an amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(5-methyl-furan-2-ylmethyl)-amine typically involves the reaction of benzylamine with 5-methylfurfural. The reaction is carried out under mild conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction mixture is usually heated to a temperature of around 80-100°C and maintained for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(5-methyl-furan-2-ylmethyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: this compound can be oxidized to form benzyl-(5-methyl-furan-2-ylmethyl)-aldehyde or benzyl-(5-methyl-furan-2-ylmethyl)-carboxylic acid.

    Reduction: Reduction can yield benzyl-(5-methyl-furan-2-ylmethyl)-alcohol or this compound derivatives.

    Substitution: Substitution reactions can produce various this compound derivatives with different functional groups.

Scientific Research Applications

Benzyl-(5-methyl-furan-2-ylmethyl)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl-(5-methyl-furan-2-ylmethyl)-alcohol
  • Benzyl-(5-methyl-furan-2-ylmethyl)-aldehyde
  • Benzyl-(5-methyl-furan-2-ylmethyl)-carboxylic acid

Uniqueness

Benzyl-(5-methyl-furan-2-ylmethyl)-amine is unique due to its specific amine linkage, which imparts distinct chemical and biological properties compared to its alcohol, aldehyde, and carboxylic acid counterparts. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-11-7-8-13(15-11)10-14-9-12-5-3-2-4-6-12/h2-8,14H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAGILLNJLJQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357164
Record name Benzyl-(5-methyl-furan-2-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130539-99-0
Record name Benzyl-(5-methyl-furan-2-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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